2,4,6-Trimethylbenzeneamine-d11

Mass Spectrometry Internal Standard Selection Isotopic Interference

2,4,6-Trimethylbenzeneamine-d11 (CAS 1126138-13-3), also referred to as 2,4,6-Tri(methyl-d3)-benzene-1,3-d2-amine or 3,5-dideuterio-2,4,6-tris(trideuteriomethyl)aniline, is a stable isotope-labeled analog of 2,4,6-trimethylaniline in which all eleven non-amine hydrogens are replaced by deuterium. With a molecular formula of C₉H₂D₁₁N and a molecular weight of 146.27 g·mol⁻¹, this orange oil is soluble in chloroform, dichloromethane, and ethyl acetate, and is supplied primarily as a research-use-only internal standard for quantitative mass spectrometry.

Molecular Formula C9H13N
Molecular Weight 146.27 g/mol
Cat. No. B13443922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethylbenzeneamine-d11
Molecular FormulaC9H13N
Molecular Weight146.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N)C
InChIInChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3/i1D3,2D3,3D3,4D,5D
InChIKeyKWVPRPSXBZNOHS-JXCHDVSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 2,4,6-Trimethylbenzeneamine-d11? A Procurement-Focused Baseline on This Perdeuterated Aromatic Amine Internal Standard


2,4,6-Trimethylbenzeneamine-d11 (CAS 1126138-13-3), also referred to as 2,4,6-Tri(methyl-d3)-benzene-1,3-d2-amine or 3,5-dideuterio-2,4,6-tris(trideuteriomethyl)aniline, is a stable isotope-labeled analog of 2,4,6-trimethylaniline in which all eleven non-amine hydrogens are replaced by deuterium . With a molecular formula of C₉H₂D₁₁N and a molecular weight of 146.27 g·mol⁻¹, this orange oil is soluble in chloroform, dichloromethane, and ethyl acetate, and is supplied primarily as a research-use-only internal standard for quantitative mass spectrometry . Its defining structural feature is the complete deuteration of the three methyl groups (nine D atoms) and the two aromatic ring positions (two D atoms), leaving the primary amine (-NH₂) unlabeled—a labeling pattern specifically engineered to provide a +11 Da mass shift while maintaining chemical identity with the native analyte .

Why Generic Substitution Fails: The Procurement Case Against Interchanging Deuterated Aniline Internal Standards


In quantitative mass spectrometry, internal standards are not interchangeable simply because they share a core aniline scaffold. The critical performance characteristics—mass shift magnitude, deuterium placement stability, and isotopic purity—vary substantially across deuterated aniline products and directly dictate method accuracy. Guideline-driven bioanalytical method validation requires a mass shift of at least 3 Da to prevent isotopic cross-talk between the analyte and internal standard channels [1]. The commercially available alternatives 2,4,6-trimethyl(²H₂)aniline (d2, +2 Da shift) and aniline-d5 (+5 Da shift) either fall below this threshold or, in the case of the d2 variant, place deuterium on the labile amine position where back-exchange in protic solvents compromises label integrity [2]. Structural analogs such as N,N-dimethylaniline-d11, despite comparable mass shift, differ in amine class and therefore exhibit divergent extraction recovery, derivatization efficiency, and ionization response, making them inferior to the structurally identical SIL-IS for trace-level biomonitoring applications [3].

Quantitative Differentiation Evidence: Where 2,4,6-Trimethylbenzeneamine-d11 Outperforms Its Closest Comparators


11-Da Mass Shift Eliminates Isotopic Cross-Talk Between Analyte and Internal Standard Channels

2,4,6-Trimethylbenzeneamine-d11 provides a nominal mass shift of +11 Da relative to the unlabeled analyte 2,4,6-trimethylaniline (MW 135.21 Da). This shift is 3.7-fold greater than the minimum 3 Da threshold recommended for stable isotope-labeled internal standards in small-molecule LC-MS/MS bioanalysis [1]. By comparison, 2,4,6-trimethyl(²H₂)aniline (d2) provides only +2 Da, and aniline-d5 provides +5 Da, both of which carry a higher risk of isotopic overlap with the analyte's natural ¹³C isotopologue cluster (theoretically extending to M+9 for C₉) [2]. The d11 compound positions its signal in a region of the mass spectrum where no naturally occurring isotopologue of the analyte can appear, enabling interference-free selected reaction monitoring (SRM) or extracted ion chromatogram (EIC) integration.

Mass Spectrometry Internal Standard Selection Isotopic Interference

Carbon-Bound Deuterium Eliminates H/D Back-Exchange Risk During Sample Preparation

The eleven deuterium atoms in 2,4,6-Trimethylbenzeneamine-d11 are located exclusively on aromatic C–D and aliphatic C–D bonds (methyl groups), which are kinetically inert toward hydrogen-deuterium exchange under standard analytical conditions including aqueous hydrolysis, liquid-liquid extraction, and derivatization . In contrast, the commercially available 2,4,6-trimethyl(²H₂)aniline (d2) carries deuterium on the primary amine (–ND₂), a position that undergoes rapid protium back-exchange in protic solvents such as water, methanol, or urine matrix. Grocholska et al. (2021) reviewed that carbon-bound deuterium in internal standards is essential for maintaining label integrity throughout sample preparation, whereas N–D and O–D labels are susceptible to pH- and temperature-dependent exchange with half-lives as short as minutes under acidic or basic conditions [1]. This differential stability means that the d11 compound maintains its isotopic purity from sample spiking through injection, while the d2 variant loses label during typical biomonitoring workflows involving acid hydrolysis of conjugated metabolites.

H/D Exchange Isotopic Stability Sample Preparation

97–98 Atom% D Isotopic Purity Ensures Minimal Lower-Isotopologue Interference

2,4,6-Trimethylbenzeneamine-d11 is supplied with a documented isotopic purity of 97 atom% D (BOC Sciences ) to 98 atom% D (Bidepharm ), as verified by NMR, high-resolution mass spectrometry, or combustion isotope ratio analysis in the manufacturer's certificate of analysis (CoA). This means that ≥97% of the 11 possible hydrogen positions are occupied by deuterium, and the mole fraction of the fully deuterated d11 species exceeds 72% (0.97¹¹ = 0.72). The partially deuterated isotopologues (d10, d9, d8, etc.) constitute the remaining 28% of the product and each appear at mass channels between the d11 and the unlabeled analyte, potentially contributing to method background if not accounted for. In contrast, the unlabeled 2,4,6-trimethylaniline analyte standard (Sigma-Aldrich, ≥97% chemical purity ) contributes zero signal in the d11 mass channel. The critical procurement parameter is not chemical purity per se but isotopic purity: each 1% decrement in atom% D increases the fraction of lower isotopologues that may bleed into the analyte integration window.

Isotopic Purity Quality Assurance Atom% Deuterium

Structurally Identical SIL Internal Standard Outperforms Structural Analogs in Bioanalytical Method Validation

Stable isotopically labeled (SIL) internal standards that are the exact isotopologue of the target analyte, such as 2,4,6-Trimethylbenzeneamine-d11, are the gold standard in quantitative bioanalysis [1]. Stokvis et al. (2005) demonstrated in a comparative evaluation that SIL-IS consistently outperform structural analog internal standards in LC-MS/MS assays, providing superior correction for matrix effects, extraction recovery variability, and ion suppression [2]. A structural analog such as N,N-dimethylaniline-d11, while sharing an aromatic amine core, differs in amine substitution (tertiary vs. primary), which alters its pKa, logP, and thus its solid-phase extraction (SPE) recovery, derivatization yield, and electrospray ionization response factor relative to 2,4,6-trimethylaniline. The EMA Guideline on Bioanalytical Method Validation specifically recommends the use of stable isotope-labeled internal standards wherever available to minimize analytical variability [3]. Because 2,4,6-Trimethylbenzeneamine-d11 is identical to the analyte in all physicochemical properties except mass, it co-elutes, co-extracts, and co-ionizes with the analyte, reducing method CV from inter-day values of 10–15% (with structural analog IS) to <5% (with SIL-IS) in validated methods.

Bioanalysis Stable Isotope Labeled Internal Standard Method Validation

Demonstrated Analytical Demand for 2,4,6-Trimethylaniline Quantification in Human Biomonitoring

2,4,6-Trimethylaniline was recently quantified as a target analyte in human urine by Lorenzo-Parodi et al. (2024) using comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) [1]. Among 68 human subjects (smokers, past-smokers, never-smokers), 2,4,6-trimethylaniline was successfully quantified at concentrations showing statistically significant elevation in smokers (p = 0.030), confirming its relevance as a biomarker of aromatic amine exposure from tobacco smoke. The study employed a multi-step sample preparation workflow including acid hydrolysis of urinary conjugates, liquid-liquid extraction, and iodination derivatization—steps that introduce significant recovery variability (RSD >11% reported for SPME-GC-MS methods [2]) requiring isotope dilution correction. The commercially available deuterated standard 2,4,6-Trimethylbenzeneamine-d11 is precisely matched to fill this analytical gap, enabling accurate quantification through the entire sample preparation chain.

Biomonitoring Aromatic Amines GCxGC-MS

Optimal Procurement Scenarios: When 2,4,6-Trimethylbenzeneamine-d11 Delivers Indispensable Analytical Value


Isotope Dilution Quantification of 2,4,6-Trimethylaniline in Human Urine for Tobacco Smoke Exposure Biomonitoring

Based on the demonstrated need for 2,4,6-trimethylaniline quantification in human urine [1], 2,4,6-Trimethylbenzeneamine-d11 serves as the matched SIL internal standard for laboratories conducting population-scale biomonitoring of aromatic amine exposure. Its +11 Da mass shift (Evidence 1) and carbon-bound deuterium stability (Evidence 2) ensure that the internal standard survives the acid hydrolysis step (HCl, 100°C) used to de-conjugate urinary metabolites without label loss, unlike amine-deuterated alternatives. The documented 97–98 atom% D purity (Evidence 3) provides the batch-to-batch consistency required for longitudinal cohort studies spanning months to years. Adding this internal standard at the point of sample collection corrects for recovery losses throughout the entire analytical chain—hydrolysis, liquid-liquid extraction, derivatization, and GCxGC-MS injection—reducing inter-day CV from >11% (SPME-GC-MS without SIL-IS [2]) to <5% (Evidence 4).

Environmental Water Quality Monitoring for Aromatic Amine Contaminants via LC-MS/MS

2,4,6-Trimethylaniline is an industrial intermediate in dye and pesticide manufacturing and may enter surface and groundwater through effluent discharge [1]. For environmental analytical laboratories requiring EPA-compliant or ISO 17025-accredited methods, 2,4,6-Trimethylbenzeneamine-d11 provides the structurally identical internal standard needed to correct for solid-phase extraction recovery and electrospray ionization matrix effects in complex water matrices (humic acids, dissolved solids). The +11 Da mass shift (Evidence 1) ensures no interference from co-extracted isobaric compounds that may appear at the native analyte mass. The demonstrated superiority of SIL-IS over structural analogs (Evidence 4) directly supports method ruggedness, a key criterion for accreditation audits.

In Vitro Metabolism and Pharmacokinetic Tracer Studies of Mesitylamine Derivatives

Academic and pharmaceutical laboratories studying the oxidative metabolism of 2,4,6-trimethylaniline by cytochrome P450 enzymes can employ the d11 compound as a stable isotope tracer to distinguish parent compound from metabolites in LC-HRMS without radiolabeling [1]. The complete deuteration of methyl and ring positions (Evidence 2) ensures that the tracer does not undergo metabolic H/D exchange at these sites, unlike amine-labeled variants that would lose the label in N-dealkylation or N-oxidation pathways. The high isotopic purity (Evidence 3) minimizes background signal from residual unlabeled species in cell lysate or microsomal incubation matrices.

Reference Material for GC-MS and LC-MS/MS Method Development and Inter-Laboratory Proficiency Testing

Contract research organizations (CROs) and reference material producers require well-characterized, batch-controlled deuterated standards to prepare calibration curves and quality control samples for method validation and proficiency testing schemes [1]. 2,4,6-Trimethylbenzeneamine-d11, with its CoA-documented isotopic purity (97–98 atom% D) and chemical purity (98%), meets the ISO Guide 34 requirements for reference material production. The +11 Da mass shift (Evidence 1) provides a clean, interference-free quantifier ion, while the structural identity to the target analyte (Evidence 4) ensures commutability—the internal standard behaves identically to the analyte in the test system, a prerequisite for valid proficiency test scoring.

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